molecular formula C18H23NO2 B2501500 1-(4-Ethyl-3-nitrophenyl)adamantane CAS No. 361984-34-1

1-(4-Ethyl-3-nitrophenyl)adamantane

Cat. No.: B2501500
CAS No.: 361984-34-1
M. Wt: 285.387
InChI Key: ZEUZIODUGWGGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethyl-3-nitrophenyl)adamantane is an organic compound characterized by the presence of an adamantane core substituted with a 4-ethyl-3-nitrophenyl group. This compound is notable for its unique structural features, which combine the rigidity of the adamantane framework with the functional versatility of the nitrophenyl group. The adamantane core is a tricyclic hydrocarbon known for its stability and diamond-like structure, making it a valuable scaffold in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-3-nitrophenyl)adamantane typically involves the functionalization of adamantane derivatives. One common method includes the nitration of 4-ethyladamantane followed by a Friedel-Crafts alkylation to introduce the nitrophenyl group. The reaction conditions often require strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethyl-3-nitrophenyl)adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Ethyl-3-nitrophenyl)adamantane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-3-nitrophenyl)adamantane involves its interaction with specific molecular targets. The nitrophenyl group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the adamantane core provides structural rigidity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(4-Methyl-3-nitrophenyl)adamantane
  • 1-(4-Ethyl-3-aminophenyl)adamantane
  • 1-(4-Ethyl-3-hydroxyphenyl)adamantane

Uniqueness: 1-(4-Ethyl-3-nitrophenyl)adamantane stands out due to the combination of the ethyl and nitrophenyl groups, which confer unique electronic and steric properties. This makes it particularly useful in applications requiring both stability and reactivity, such as in the design of pharmaceuticals and advanced materials .

Properties

IUPAC Name

1-(4-ethyl-3-nitrophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-2-15-3-4-16(8-17(15)19(20)21)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUZIODUGWGGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.